Endo-α-GalNAcase Substrate Specificity: EngEF and EngPA Hydrolyze Core 3 (GlcNAcβ1-3GalNAc-pNP) Whereas Commercial Enzymes Do Not
In a comparative characterization of five endo-α-N-acetylgalactosaminidases (endo-α-GalNAcases), EngEF from Enterococcus faecalis and EngPA from Propionibacterium acnes were able to fully hydrolyze the Core 3 disaccharide GlcNAcβ1-3GalNAcα1-pNP. In contrast, the commercially available endo-α-GalNAcases from Streptococcus pneumoniae (EngSP) and Alcaligenes sp. (EngAL) showed no significant activity toward the Core 3 substrate under identical assay conditions [1]. Core 1 disaccharide (Galβ1-3GalNAcα1-pNP) was the most rapidly hydrolyzed substrate by all enzymes tested, with EngEF exhibiting the highest kcat for Core 1. However, only EngEF and EngPA demonstrated dual specificity capable of cleaving both Core 1 and Core 3 structures. This represents the first report of endo-α-GalNAcases acting on Core 3 in addition to Core 1 O-glycans [1]. Transglycosylation activities did not significantly differ between Core 1 and Core 3 substrates when incubated with various 1-alkanols [1].
| Evidence Dimension | Hydrolysis activity (qualitative/complete vs. none) |
|---|---|
| Target Compound Data | GlcNAcβ1-3GalNAcα1-pNP: fully hydrolyzed by EngEF and EngPA |
| Comparator Or Baseline | GlcNAcβ1-3GalNAcα1-pNP: not hydrolyzed by commercial EngSP (S. pneumoniae) and EngAL (Alcaligenes sp.); Galβ1-3GalNAcα1-pNP (Core 1): most rapidly hydrolyzed by all five enzymes |
| Quantified Difference | Qualitative difference: complete hydrolysis (EngEF/EngPA) versus no detectable activity (EngSP/EngAL) on Core 3 |
| Conditions | Colorimetric assay and thin layer chromatography; synthetic pNP-linked substrates |
Why This Matters
Researchers characterizing novel endo-α-GalNAcases or analyzing Core 3 O-glycans must select GlcNAcβ1-3GalNAc as the substrate to differentiate EngEF/EngPA-type specificity from standard commercial enzymes.
- [1] Koutsioulis D, et al. Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity. Glycobiology. 2008;18(10):799-805. View Source
